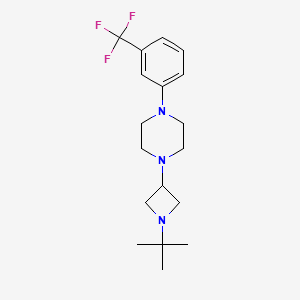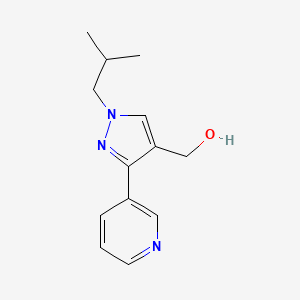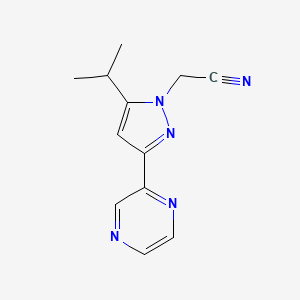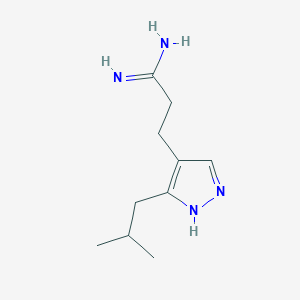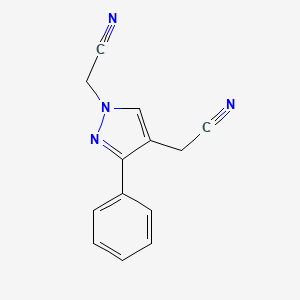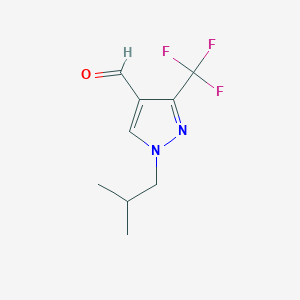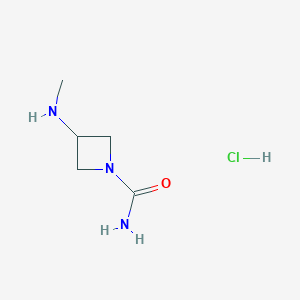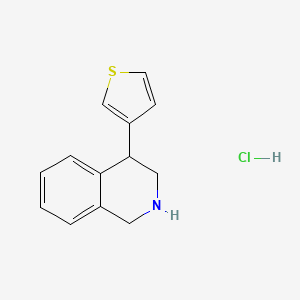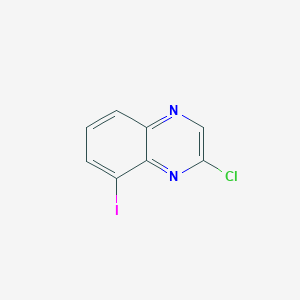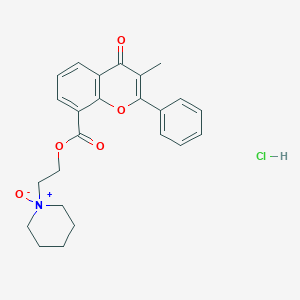
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is a fluorinated organic compound with the molecular formula C8H4F5NO2 and a molecular weight of 241.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate typically involves the esterification of 2,6-difluoro-4-(trifluoromethyl)nicotinic acid. This process can be achieved through a reaction with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Applications De Recherche Scientifique
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-difluoro-3-nitrobenzoate: Another fluorinated ester with similar reactivity but different functional groups.
Methyl 2,6-difluoro-4-methylbenzoate: A compound with similar structural features but lacking the trifluoromethyl group.
Uniqueness
Methyl 2,6-difluoro-4-(trifluoromethyl)nicotinate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C8H4F5NO2 |
|---|---|
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
methyl 2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H4F5NO2/c1-16-7(15)5-3(8(11,12)13)2-4(9)14-6(5)10/h2H,1H3 |
Clé InChI |
IEKHNGSZRTTWAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(C=C1C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


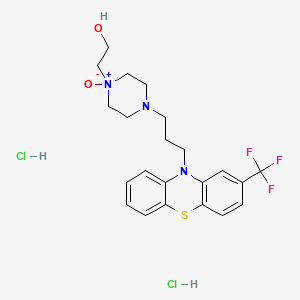
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)
